molecular formula C10H7F2N5O2 B2927272 N4-(2,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine CAS No. 450345-29-6

N4-(2,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2927272
CAS No.: 450345-29-6
M. Wt: 267.196
InChI Key: RWPWPWHDCMEJIF-UHFFFAOYSA-N
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Description

N4-(2,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a nitro group and a difluorophenyl group, making it a valuable candidate for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 2,4-difluoroaniline with a pyrimidine derivative under specific conditionsThe reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the desired transformations .

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents. The choice of raw materials and reaction conditions is crucial to ensure the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N4-(2,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N4-(2,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4-(2,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro group can participate in redox reactions, while the difluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(2,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine is unique due to its combination of a nitro group and a difluorophenyl group on a pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-N-(2,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N5O2/c11-5-1-2-7(6(12)3-5)16-10-8(17(18)19)9(13)14-4-15-10/h1-4H,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPWPWHDCMEJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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